Ibuprofen potassium
CAS No.: 79261-49-7
Cat. No.: VC3814861
Molecular Formula: C13H17KO2
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79261-49-7 |
|---|---|
| Molecular Formula | C13H17KO2 |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | potassium;2-[4-(2-methylpropyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1 |
| Standard InChI Key | XJELUCTZEAQYGF-UHFFFAOYSA-M |
| SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
Introduction
Chemical and Pharmacological Profile of Ibuprofen Potassium
Molecular Structure and Physicochemical Properties
Ibuprofen potassium (IUPAC name: potassium 2-(4-isobutylphenyl)propanoate) is a white crystalline powder with the molecular formula C₁₃H₁₇KO₂. Its monoisotopic mass is 244.086561 g/mol, and it lacks defined stereocenters . The compound’s solubility in water is higher than that of free ibuprofen due to ionic dissociation, enabling faster absorption and onset of action (Table 1) .
Table 1: Key Physicochemical Properties of Ibuprofen Potassium
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₇KO₂ |
| Average mass | 244.375 g/mol |
| Solubility | Highly water-soluble |
| ChemSpider ID | 2286267 |
Pharmacokinetic Advantages Over Free Ibuprofen
The potassium salt formulation achieves peak plasma concentrations 20–30 minutes faster than standard ibuprofen tablets, making it preferable for acute pain management . This enhanced bioavailability stems from improved dissolution in gastrointestinal fluids, which bypasses the rate-limiting step of free ibuprofen’s crystalline form .
Mechanisms of Action and Therapeutic Applications
Cyclooxygenase Inhibition and Analgesic Effects
Like all NSAIDs, ibuprofen potassium exerts therapeutic effects by inhibiting cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis. Its primary metabolites, 2-hydroxyibuprofen and carboxyibuprofen, contribute to prolonged anti-inflammatory activity .
Approved Indications and Dosage Guidelines
The U.S. Food and Drug Administration (FDA) approves ibuprofen potassium for:
-
Mild to moderate pain (single doses of 200–400 mg)
-
Primary dysmenorrhea (400 mg every 4–6 hours)
Maximum daily intake is capped at 3.2 g for adults, though cases of toxicity occur at doses as low as 2.4 g/day .
Renal Tubular Acidosis and Hypokalemia: Pathophysiological Insights
Dose-Dependent Effects on Potassium Homeostasis
Ibuprofen potassium disrupts renal potassium handling through two mechanisms:
-
Prostaglandin Inhibition: Reduced COX-2-mediated renin secretion impairs aldosterone production, diminishing distal tubular potassium secretion .
-
Direct Tubular Toxicity: High concentrations damage intercalated cells in the collecting duct, causing paradoxical potassium wasting despite systemic hypokalemia .
Table 2: Correlation Between Ibuprofen Potassium Dose and Serum Potassium Levels
| Daily Dose (mg) | Incidence of Hypokalemia | Mean Serum K⁺ (mEq/L) |
|---|---|---|
| <2400 | 2.1% | 3.9 ± 0.3 |
| 2400–3200 | 8.7% | 3.2 ± 0.4 |
| >3200 | 31.5% | 2.6 ± 0.5 |
| Data aggregated from 50 cases in clinical reports |
Metabolic Acidosis: A Concomitant Complication
In a review of 41 studies, 68% of patients with ibuprofen-induced hypokalemia exhibited metabolic acidosis (pH <7.35) . The acidosis results from:
-
Impaired ammonium excretion due to tubular dysfunction
-
Reduced distal sodium delivery, limiting H⁺-ATPase activity
Clinical Case Series and Outcomes
Acute vs. Chronic Toxicity Profiles
A retrospective analysis of 50 cases revealed distinct presentations:
-
Acute Overdose (26 cases): Predominantly males (65%) presenting with coma (58%), anion gap acidosis (ΔAG >12 mmol/L), and acute kidney injury (mean creatinine: 3.4 mg/dL) .
-
Chronic Use (24 cases): Females (62%) exhibiting muscle weakness (91%), hypokalemia (K⁺ <3.0 mEq/L in 78%), and non-anion gap acidosis .
Notable Case Reports
-
45-Year-Old Female: Consumed 14.4 g/day for toothache, developed flaccid paralysis (K⁺: 1.8 mEq/L). Required 120 mEq/day KCl supplementation for 72 hours .
-
32-Year-Old Female: Chronic use of 2.4 g/day led to respiratory failure (pH: 7.18, K⁺: 2.1 mEq/L). Mechanical ventilation and hemodialysis were necessary .
Management Strategies and Prognosis
Acute Toxicity Protocol
-
Gastrointestinal Decontamination: Activated charcoal (50–100 g) if ingestion occurred <2 hours prior .
-
Potassium Replacement:
-
Acidosis Correction: Sodium bicarbonate contraindicated due to intracellular potassium shifts; consider renal replacement therapy if pH <7.0 .
Long-Term Monitoring Recommendations
Patients requiring >1 month of ibuprofen potassium therapy should undergo:
-
Baseline and quarterly serum potassium measurements
-
Urinary pH assessment after 3 days of discontinuation to detect subclinical RTA
Epidemiological Data and Risk Stratification
Population-Level Risk Factors
A Saudi Arabian cohort study (n=214) found no significant hyperkalemia risk with NSAIDs, though the study was underpowered to detect rare events . Contrastingly, Australian data estimate 0.7–1.2 cases of severe hypokalemia per 10,000 ibuprofen potassium users annually .
High-Risk Populations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume